molecular formula C15H23ClN2OS B12720153 Morpholine, 4-(3-((2-((p-chlorophenyl)thio)ethyl)amino)propyl)- CAS No. 92724-93-1

Morpholine, 4-(3-((2-((p-chlorophenyl)thio)ethyl)amino)propyl)-

Cat. No.: B12720153
CAS No.: 92724-93-1
M. Wt: 314.9 g/mol
InChI Key: FWDTYPVGGSPWSH-UHFFFAOYSA-N
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Description

Morpholine, 4-(3-((2-((p-chlorophenyl)thio)ethyl)amino)propyl)- is a complex organic compound that features a morpholine ring substituted with a 3-((2-((p-chlorophenyl)thio)ethyl)amino)propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-(3-((2-((p-chlorophenyl)thio)ethyl)amino)propyl)- typically involves multi-step organic reactions. One common method includes the reaction of morpholine with 3-chloropropylamine to form a substituted morpholine intermediate. This intermediate is then reacted with 2-((p-chlorophenyl)thio)ethylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts or reagents like sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(3-((2-((p-chlorophenyl)thio)ethyl)amino)propyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce any ketone or aldehyde functionalities.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Ammonia, thiols, ethanol, dichloromethane.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

Biology

In biological research, Morpholine, 4-(3-((2-((p-chlorophenyl)thio)ethyl)amino)propyl)- is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may be investigated for its efficacy in treating conditions such as cancer, infections, or neurological disorders.

Industry

In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials. Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of Morpholine, 4-(3-((2-((p-chlorophenyl)thio)ethyl)amino)propyl)- involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Morpholine derivatives: Compounds with similar morpholine structures but different substituents.

    Thioether compounds: Molecules containing sulfur-ether linkages similar to the p-chlorophenylthio group.

    Aminopropyl derivatives: Compounds with similar aminopropyl groups but different core structures.

Uniqueness

Morpholine, 4-(3-((2-((p-chlorophenyl)thio)ethyl)amino)propyl)- is unique due to its specific combination of functional groups. The presence of the p-chlorophenylthio group and the morpholine ring imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

92724-93-1

Molecular Formula

C15H23ClN2OS

Molecular Weight

314.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)sulfanylethyl]-3-morpholin-4-ylpropan-1-amine

InChI

InChI=1S/C15H23ClN2OS/c16-14-2-4-15(5-3-14)20-13-7-17-6-1-8-18-9-11-19-12-10-18/h2-5,17H,1,6-13H2

InChI Key

FWDTYPVGGSPWSH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNCCSC2=CC=C(C=C2)Cl

Origin of Product

United States

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